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Beta-Amyloid (1-16), mouse, rat

Cat. No.: B1578799
M. Wt: 1858
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Description

Contextualization of Amyloid-Beta Peptides in Neurological Research

Amyloid-beta peptides are derived from the amyloid precursor protein (APP) and are central to the "amyloid cascade hypothesis," which posits that the accumulation of Aβ is a primary event in the pathogenesis of Alzheimer's disease. mdpi.com While this hypothesis has been a dominant framework, ongoing research continues to unravel the complex and multifaceted roles of Aβ peptides and their various fragments in both health and disease.

In rodents, as in humans, the amyloid precursor protein (APP) is a transmembrane protein that undergoes sequential proteolytic cleavage by enzymes known as secretases. wikipedia.org The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

The amyloidogenic pathway involves the cleavage of APP first by β-secretase (BACE1) and then by the γ-secretase complex. This sequential cleavage results in the generation of various Aβ peptides of different lengths. wikipedia.org In addition to the well-studied full-length Aβ peptides, such as Aβ(1-40) and Aβ(1-42), this process also yields shorter N-terminal fragments. The β-site APP cleaving enzyme 1 (BACE1) is crucial in this process, and its deletion in mice and rats has been shown to affect various neurological functions. nih.gov

Historically, research has been heavily skewed towards the longer, more aggregation-prone C-terminal fragments of Aβ. However, there is a growing body of evidence highlighting the biological importance of N-terminal fragments, including Beta-Amyloid (1-16). These shorter peptides are not merely inert byproducts of APP processing. For instance, N-terminal Aβ fragments, including Aβ(1-16), have been identified as potent activators of formyl peptide receptors (FPRs) in both mice and humans. nih.gov This interaction suggests a role for these fragments in modulating inflammatory responses in the brain. Furthermore, the N-terminal region of Aβ is known to be a metal-binding domain, capable of interacting with ions such as zinc and copper, which can influence the peptide's structure and function. medchemexpress.com

Rationale for Utilizing Mouse and Rat Models in Beta-Amyloid (1-16) Investigations

Rodent models, particularly mice and rats, are indispensable tools in the study of Aβ biology. Their genetic tractability, relatively short lifespan, and well-characterized physiology make them suitable for investigating the complex processes of APP processing and Aβ generation. nih.gov

The use of transgenic mouse and rat models that overexpress human APP with familial Alzheimer's disease mutations has been instrumental in mimicking aspects of Aβ pathology. nih.gov These models allow for the detailed study of Aβ accumulation, plaque formation, and the downstream consequences in a living organism. They provide a platform to investigate the effects of specific Aβ fragments and to test potential therapeutic interventions. While no single model perfectly recapitulates all aspects of human Alzheimer's disease, they offer invaluable insights into the fundamental mechanisms of Aβ metabolism and its pathological implications. mdpi.com The ability to create knockout models, such as BACE1 knockout mice and rats, has also been crucial in dissecting the specific roles of enzymes involved in APP processing. nih.gov

A critical aspect of using rodent models is understanding the species-specific differences in the Aβ sequence. The Beta-Amyloid (1-16) sequence in mice and rats is identical but differs from the human sequence at three amino acid positions: Arg5 is replaced by Gly, Tyr10 by Phe, and His13 by Arg. mdpi.com These substitutions within the metal-binding domain have profound effects on the peptide's properties.

These amino acid differences render the rodent Aβ peptide less prone to aggregation and alter its metal-binding characteristics. mdpi.com This inherent resistance of rodents to spontaneous Alzheimer's-like plaque formation necessitates the use of transgenic models expressing human APP for studying amyloid pathology. The structural differences in the zinc-binding site of human and rat Aβ(1-16) are thought to be a key reason for the resistance of rats to Alzheimer's disease. medchemexpress.com

Research Findings on Rodent Beta-Amyloid (1-16)

Detailed studies on the biophysical and functional properties of the rodent Beta-Amyloid (1-16) fragment have provided crucial insights into its distinct characteristics compared to its human counterpart.

Table 1: Amino Acid Sequence Comparison of Beta-Amyloid (1-16)

PositionHuman Aβ(1-16)Mouse/Rat Aβ(1-16)
1AspAsp
2AlaAla
3GluGlu
4PhePhe
5ArgGly
6HisHis
7AspAsp
8SerSer
9GlyGly
10TyrPhe
11GluGlu
12ValVal
13HisArg
14HisHis
15GlnGln
16LysLys

Differences are highlighted in bold.

Table 2: Zinc-Binding Properties of Rat Beta-Amyloid (1-16) and its Mutants

This interactive table presents data from isothermal titration calorimetry (ITC) studies on the binding of zinc ions to rat Aβ(1-16) and its alanine (B10760859) mutants. The data reveals the stoichiometry of binding (N), the dissociation constant (Kd), the change in enthalpy (ΔH), and the change in entropy (TΔS).

PeptideN (sites)Kd (μM)ΔH (kcal/mol)TΔS (kcal/mol)
Rat Aβ(1-16)0.53 ± 0.013.5 ± 0.9-10.4 ± 0.2-3.0
D1A0.46 ± 0.013.3 ± 0.6-9.9 ± 0.1-2.4
E3A0.96 ± 0.021.8 ± 0.3-9.2 ± 0.1-1.4
D7A0.52 ± 0.012.5 ± 0.2-10.0 ± 0.1-2.4
E11A0.50 ± 0.012.1 ± 0.3-9.8 ± 0.1-2.1
R13A0.49 ± 0.010.8 ± 0.1-11.0 ± 0.1-2.8

Data adapted from Biophysical Journal, 2012.

The structural analysis of the rat Aβ(1-16) dimer complexed with zinc reveals that the C-termini of the two peptide chains are oriented in opposite directions, a conformation that hinders further aggregation into larger oligomers. This structural feature is considered a key factor in the resistance of rats to developing Alzheimer's-like amyloid pathology. medchemexpress.com

Properties

Molecular Weight

1858

sequence

DAEFGHDSGFEVRHQK-NH2

Origin of Product

United States

Molecular and Cellular Research of Beta Amyloid 1 16 in Rodent Systems

Interactions of Beta-Amyloid (1-16) with Biological Macromolecules in Rodent Cells

The N-terminal region of Aβ, including the 1-16 fragment, is not only involved in self-aggregation but also interacts with various biological macromolecules, influencing cellular processes. These interactions are being actively studied in rodent cell and animal models to understand their implications in the context of Alzheimer's disease pathology.

Protein-Peptide Binding Studies

Aβ oligomers have been shown to interact with several cell surface receptors, leading to downstream signaling cascades that can be detrimental to synaptic function. mdpi.compnas.org Among these, the cellular prion protein (PrPᶜ) has emerged as a high-affinity receptor for Aβ oligomers. nih.govjneurosci.org

Studies in rodent models have been instrumental in elucidating this interaction. In rat hippocampus, the disruptive effects of Aβ on long-term potentiation (LTP), a cellular correlate of learning and memory, were shown to be mediated by PrPᶜ. jneurosci.org Specifically, immunotargeting PrPᶜ prevented the Aβ-induced inhibition of LTP. jneurosci.org The binding site for Aβ on PrPᶜ has been mapped to the 95-105 region of the protein. jneurosci.org Interestingly, the stress-inducible phosphoprotein 1 (STI1), another ligand for PrPᶜ, can inhibit the binding of Aβ oligomers to PrPᶜ and protect against their toxic effects in mouse hippocampal neurons. nih.gov

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are another class of receptors implicated in Aβ-mediated toxicity. mdpi.com In cultured rat hippocampal neurons, Aβ oligomers have been shown to alter the morphology of dendritic spines, an effect that can be prevented by nAChR blockers. mdpi.com Furthermore, the neuroprotective signaling initiated by the PrPᶜ-STI1 interaction involves the activation of α7 nicotinic acetylcholine receptors. nih.gov

Interactive Table: Receptor Interactions of Aβ in Rodent Models
Receptor Interacting Aβ Species Observed Effect in Rodent Models Reference
Cellular Prion Protein (PrPᶜ) Aβ Oligomers Mediates Aβ-induced inhibition of long-term potentiation (LTP) in rat hippocampus. jneurosci.org
Nicotinic Acetylcholine Receptors (nAChRs) Aβ Oligomers Aβ-induced changes in dendritic spine morphology in rat hippocampal neurons are prevented by nAChR blockers. mdpi.com

The amyloid precursor protein (APP) is the parent molecule from which Aβ is derived through sequential cleavage by β- and γ-secretases. pnas.orgmdpi.com While much focus has been on the pathological effects of Aβ, the interactions between Aβ and APP itself, as well as other APP metabolites, are also of significant interest.

In transgenic mouse models of Alzheimer's disease, the accumulation of Aβ is a hallmark pathology. nih.gov Research suggests that Aβ can be generated within mitochondria or imported into them, where it can interact with mitochondrial components. nih.gov Furthermore, there is evidence of a feedback loop where Aβ can influence the processing of APP. For instance, in transgenic AD mouse models, altering mitochondrial function and reducing reactive oxygen species (ROS) production led to a decrease in Aβ plaque burden and changes in the expression of secretase enzymes and full-length APP. nih.gov

The cleavage of APP by α-secretase produces a soluble fragment known as sAPPα, which has neuroprotective properties and can inhibit the production of Aβ by inhibiting β-secretase (BACE1). mdpi.com Studies in APP-depleted mouse models have shown that the reintroduction of sAPPα can restore a normal phenotype, highlighting its crucial role. mdpi.com Conversely, experiments in mouse models have demonstrated that silencing BACE1 completely prevents the formation of Aβ. mdpi.com This intricate interplay between APP, its various metabolites including Aβ(1-16), and the processing enzymes underscores the complexity of the amyloid cascade in rodent systems.

Cellular Responses and Intracellular Signaling Pathways Modulated by Beta-Amyloid (1-16) in Rodent Cells

The Aβ(1-16) fragment elicits distinct cellular responses in rodent systems, often contrasting with the well-documented neurotoxic effects of longer Aβ species. Emerging evidence suggests that this N-terminal fragment is involved in important physiological processes.

Neuronal Cell Culture Investigations

In rodent neuronal cultures, the focus is shifting from viewing Aβ solely as a toxic entity to recognizing its physiological roles, particularly at low, picomolar concentrations. nih.gov The N-terminal Aβ(1-16) fragment appears to be a key mediator of these physiological functions.

A pivotal study investigating the effects of different Aβ fragments on synaptic vesicle (SV) recycling in cultured mouse neurons found that the beneficial physiological effects of Aβ may reside in its N-terminal portion. nih.gov The study demonstrated that fragments containing the N-terminal domain, including Aβ(1-16), significantly increased the activity of the calcium-dependent phosphatase calcineurin. nih.gov This suggests a direct role for the 1-16 fragment in modulating synaptic processes.

This aligns with broader findings that Aβ peptides are secreted by neurons in response to neuronal activity and can enhance synaptic plasticity and memory at physiological concentrations, an effect that involves the modulation of neurotransmitter release. nih.govnih.govmdpi.com The inhibition of endogenous Aβ production can even lead to neuronal cell death in rat neuronal cultures, an effect that can be rescued by applying physiological doses of Aβ, underscoring its trophic function. nih.gov

Glial Cell Activation and Modulation by Beta-Amyloid (1-16) (e.g., Microglia, Astrocytes)

Glial cells, including microglia and astrocytes, are the primary immune cells of the central nervous system and play a critical role in brain homeostasis and response to injury. aginganddisease.org In the context of Alzheimer's disease pathology, the accumulation of aggregated Aβ is a potent trigger for glial activation, leading to a chronic neuroinflammatory state. aginganddisease.orgnih.govnih.gov Activated microglia and astrocytes are frequently found surrounding amyloid plaques in rodent models of AD. nih.govroyalsocietypublishing.org This activation results in the release of a host of inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β) and chemokines, which can contribute to neuronal damage. nih.gov

However, the majority of these studies utilize fibrillar or oligomeric forms of full-length Aβ (Aβ1-40 or Aβ1-42) to stimulate this inflammatory response in rodent glial cultures. nih.govnih.gov There is a significant lack of research specifically investigating the direct effects of the monomeric Aβ(1-16) fragment on microglia and astrocyte activation. Given that Aβ(1-16) is a product of the non-pathogenic APP processing pathway and exhibits physiological functions, it is plausible that it does not induce the same pro-inflammatory phenotype as the aggregation-prone, longer Aβ peptides. It may instead be involved in the normal physiological crosstalk between neurons and glial cells. Further research is required to elucidate the specific role of the Aβ(1-16) fragment in modulating glial cell behavior in rodent systems.

Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt, NF-κB)

The cellular effects of Aβ peptides are mediated through the modulation of various intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways are central to these responses in rodent cells. nih.govmdpi.com

The PI3K/Akt signaling pathway is heavily implicated in neuronal survival and protection against Aβ-induced toxicity. mdpi.comfrontiersin.org Evidence suggests that monomeric forms of Aβ can activate the PI3K/Akt pathway, which in turn can phosphorylate and inactivate Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme involved in tau hyperphosphorylation. mdpi.commdpi.comfrontiersin.org The activation of PI3K/Akt signaling is a crucial neuroprotective mechanism. frontiersin.orgnih.gov

The MAPK pathway, particularly the Ras-MAPK/ERK cascade, can also be induced by Aβ and is involved in neurotoxicity. nih.gov Similarly, the NF-κB signaling pathway is a critical regulator of inflammation, and its activation in glial cells by Aβ contributes to the production of pro-inflammatory cytokines. mdpi.com

Direct evidence specifically linking the Aβ(1-16) fragment to these pathways in rodent cells is emerging. As mentioned, Aβ(1-16) has been shown to activate the phosphatase calcineurin in neurons, a key signaling molecule that regulates synaptic function. nih.gov This finding provides a direct link between this specific fragment and a crucial intracellular signaling pathway. While the broader Aβ literature points to the involvement of MAPK and PI3K/Akt, the precise contribution of the 1-16 fragment to their modulation remains an area for more focused investigation.

Methodological Approaches in Beta Amyloid 1 16 Research in Mouse and Rat

Strategies for Peptide Synthesis and Purification for Research

The generation of high-purity Beta-Amyloid (1-16) is a prerequisite for reliable and reproducible experimental results. Researchers predominantly rely on chemical synthesis for this short peptide, though recombinant expression methods are used for larger amyloid-β peptides.

Solid-Phase Peptide Synthesis (SPPS) is the most common and direct method for producing the Aβ(1-16) fragment for research purposes. genscript.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely employed for this process. genscript.comnih.gov

Key aspects of SPPS for Aβ(1-16) include:

Resin and Linker: A suitable resin, such as Rink amide resin, is often used to generate a C-terminally amidated peptide, mimicking one of the common post-translational modifications found in vivo. nih.gov

Protecting Groups: The Fmoc group temporarily protects the N-terminus of the amino acid being added, while tert-butyl (tBu)-based groups protect the reactive side chains of amino acids like aspartic acid, glutamic acid, and histidine. rpeptide.com

Coupling and Deprotection: Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) facilitate the formation of peptide bonds. mdpi.com The Fmoc group is removed at each step with a mild base, typically piperidine (B6355638) in DMF (dimethylformamide), to allow the next amino acid to be added. rpeptide.com

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). rpeptide.com

Microwave-assisted SPPS has emerged as a technique to accelerate the synthesis process, which can be particularly useful for aggregation-prone sequences. rpeptide.com Although Aβ(1-16) is less hydrophobic than the full-length peptide, careful control of synthesis conditions is still necessary to ensure high yield and purity. nih.gov

While highly effective for larger proteins, recombinant expression in systems like E. coli is less frequently reported for the short Aβ(1-16) fragment. The small size and potential for degradation or aggregation pose significant challenges. genscript.com For larger Aβ peptides like Aβ(1-42), recombinant methods are common and often involve expressing the peptide as part of a fusion protein. usm.edunih.gov This strategy aids in stability, prevents degradation, and simplifies purification.

Common fusion protein systems include:

His-tags for affinity purification. google.com

Maltose-binding protein (MBP). genscript.com

Ubiquitin. genscript.com

After purification of the fusion protein, the Aβ peptide is cleaved from its fusion partner using a specific protease, such as Factor Xa, followed by further purification steps. google.com However, the literature specifically detailing the recombinant expression of the mouse or rat Aβ(1-16) fragment is sparse, suggesting that chemical synthesis is the preferred method for obtaining this particular short peptide. This preference is likely due to the efficiency and directness of SPPS for peptides of this length, which avoids the complexities of cloning, expression optimization, and enzymatic cleavage inherent in recombinant approaches. mdpi.com

Following synthesis or cleavage from a fusion protein, the crude Aβ(1-16) peptide must be rigorously purified and characterized to ensure experimental validity.

Purification:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purifying synthetic peptides. The crude peptide is dissolved in a suitable solvent and injected into an HPLC system equipped with a C4 or C18 column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing a small amount of TFA) is used to separate the target peptide from impurities and truncated sequences. genscript.comnih.gov

Characterization:

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the purified peptide, verifying that the correct sequence was synthesized. genscript.com

Amino Acid Analysis: This technique can be used to confirm the amino acid composition of the final product, providing an additional layer of quality control. nih.gov

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final peptide product, with research-grade peptides typically exceeding 95% purity. frontiersin.org

Technique Purpose in Aβ(1-16) Research Typical Findings/Application
RP-HPLC Purification of the synthesized peptide.Isolation of Aβ(1-16) to >95% purity from byproducts of synthesis. nih.gov
Mass Spectrometry Verification of the peptide's molecular mass.Confirms the identity of the synthesized Aβ(1-16) peptide by matching the observed mass to the calculated mass. genscript.com
Amino Acid Analysis Confirmation of the amino acid composition.Verifies the correct ratio of amino acids in the purified peptide sample. nih.gov

In Vitro Assay Development for Beta-Amyloid (1-16) Functional Studies

In vitro assays are fundamental for dissecting the specific functions and properties of the Aβ(1-16) fragment in a controlled environment. These studies range from biophysical analyses of the peptide's structure to its effects on cultured rodent cells.

Understanding the three-dimensional structure and aggregation propensity of Aβ(1-16) is key to interpreting its biological activity. Various spectroscopic and biophysical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the high-resolution structure of peptides in solution. Studies on rat Aβ(1-16) have used NMR to investigate its conformation and its interaction with metal ions like zinc. These studies have revealed that upon binding zinc, rat Aβ(1-16) can form a dimer, with the zinc ion coordinated by histidine residues from both peptide chains. This structural arrangement is thought to hinder further aggregation, potentially explaining the resistance of rats to amyloid plaque formation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptide (e.g., alpha-helix, beta-sheet, or random coil). It can be used to monitor conformational changes induced by factors such as pH, temperature, or the binding of metal ions like aluminum. genscript.com

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR provides information about the peptide's secondary structure by analyzing the vibrations of the amide bonds in the peptide backbone. genscript.com

Thioflavin T (ThT) Fluorescence Assay: This assay is widely used to monitor the formation of amyloid fibrils. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates. While Aβ(1-16) itself is not believed to form fibrils, this assay is crucial when studying its potential to influence the aggregation of full-length Aβ.

Technique Information Gained for Aβ(1-16) Example Finding for Rodent Aβ(1-16)
NMR Spectroscopy High-resolution 3D structure in solution, metal binding sites.Rat Aβ(1-16) forms a zinc-induced dimer where the C-termini are oriented in opposite directions, hindering further oligomerization.
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil).Used to show conformational changes in Aβ(1-16) analogues upon binding to aluminum ions. genscript.com
Thioflavin T (ThT) Assay Detection and quantification of β-sheet-rich aggregates/fibrils.Aβ(1-16) itself does not typically form ThT-positive aggregates but can be used as a control peptide in aggregation studies of longer Aβ forms.

To understand the biological effects of Aβ(1-16), researchers use a variety of assays on primary rodent neurons and neuronal cell lines, such as those derived from mouse hippocampus (e.g., HT22 cells).

Synaptic Function Assays: Studies using primary rodent neurons have shown that physiological concentrations of Aβ(1-16) can modulate synaptic function. Specifically, it has been demonstrated to increase the size of the recycling pool of synaptic vesicles. usm.edu This effect is mediated through the α7 nicotinic acetylcholine (B1216132) receptor and leads to the dephosphorylation of synapsin 1, a key protein in regulating neurotransmitter release. usm.edu This suggests a physiological role for this N-terminal fragment in synaptic plasticity.

Neuronal Viability and Toxicity Assays: The neurotoxic potential of Aβ(1-16) is often compared to that of the more amyloidogenic Aβ(1-42). In cultured primary rat cortical or hippocampal neurons, Aβ(1-16) is frequently used as a control peptide and, unlike Aβ(1-42), does not typically induce neuronal death on its own. This differential toxicity highlights that the neurotoxic properties of beta-amyloid are largely attributed to the C-terminal portion of the peptide.

Immunocytochemistry and Western Blotting: These antibody-based techniques are used to study the effects of Aβ(1-16) treatment on neuronal proteins. For example, Western blotting can be used to analyze changes in the phosphorylation state of proteins like synapsin 1 in response to Aβ(1-16) treatment in rodent neurons. usm.edu Antibodies specific to the 1-16 region are also used to detect the peptide itself in cellular assays.

These cellular assays demonstrate that the Aβ(1-16) fragment is not an inert peptide but possesses distinct bioactivity, particularly in modulating presynaptic mechanisms at physiological concentrations.

Ex Vivo and Tissue Slice Preparations for Functional Analysis

Ex vivo preparations, particularly organotypic brain slice cultures, serve as a crucial bridge between in vitro cell cultures and in vivo animal models for studying the effects of Beta-Amyloid (1-16). These cultures largely preserve the complex cellular architecture and synaptic connectivity of specific brain regions, such as the hippocampus, allowing for detailed functional analysis in a controlled environment. Organotypic brain slice cultures from rodents are valuable for investigating the processing of amyloid precursor protein (APP) and the secretion of its various cleavage products.

Hippocampal Slice Electrophysiology (e.g., LTP studies)

Hippocampal slice electrophysiology is a cornerstone technique for investigating the synaptic underpinnings of learning and memory and how they are affected by pathological molecules like Beta-Amyloid. Long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is widely considered a cellular correlate of learning and memory.

Studies have demonstrated that acute application of oligomeric forms of amyloid-beta can significantly impair LTP in hippocampal slices from both mice and rats. For instance, in hippocampal slices from wild-type mice, exposure to amyloid-beta has been shown to almost completely block LTP induction. jneurosci.org Similarly, intracerebroventricular administration of beta-amyloid oligomers in rats leads to a marked impairment of LTP in hippocampal slices. mdpi.com This suggests that even in the absence of extensive plaque pathology, soluble amyloid species can disrupt synaptic plasticity.

Interestingly, the N-terminal fragment of amyloid-beta, Aβ(1-15), has been shown to enhance post-tetanic potentiation and LTP in mouse hippocampal slices, suggesting a complex and potentially modulatory role for different Aβ fragments. jneurosci.org Furthermore, some studies indicate that the detrimental effects of full-length Aβ on LTP can be rescued by the presence of certain N-terminal fragments. jneurosci.org

The following table summarizes findings from electrophysiological studies on the effects of amyloid-beta on LTP in rodent hippocampal slices:

Animal ModelAmyloid-Beta SpeciesKey Findings on LTPReference
Wild-type miceAβ1-42Almost complete blockage of LTP after pre-incubation with 500 nM rAβ1-42. jneurosci.org
RatsoAβ1-42Reduced potentiation after LTP induction compared to controls. mdpi.com
APPswe miceEndogenous AβDeficits in LTP that can be rescued by an N-terminal Aβ fragment. jneurosci.org
C57BL6 miceAβ42Attenuation of LTP, which was reversed by cannabidiolic acid (CBDA). mdpi.com

In Vivo Model Development and Application

In vivo models are indispensable for understanding the systemic and behavioral consequences of Beta-Amyloid (1-16) pathology in a whole-organism context. These models primarily involve the administration of Beta-Amyloid peptides into the rodent brain or the use of genetically modified animals that endogenously produce humanized amyloid fragments.

Stereotaxic Injections and Infusions of Beta-Amyloid (1-16) in Rodent Brains

Stereotaxic surgery allows for the precise injection or infusion of substances, including Beta-Amyloid (1-16) and other Aβ fragments, into specific brain regions of rodents. jsurgmed.com This technique is frequently used to create acute models of amyloid pathology, enabling researchers to study the immediate and short-term effects of Aβ on neuronal function and behavior, independent of the long-term developmental and genetic factors present in transgenic models.

The procedure involves anesthetizing the animal and placing it in a stereotaxic frame. nih.gov Using a brain atlas for the specific rodent species, precise coordinates for the target brain region, such as the hippocampus or lateral ventricles, are determined. jsurgmed.comfrontiersin.org A small hole is drilled in the skull, and a microsyringe is used to deliver a defined volume and concentration of the Beta-Amyloid solution. frontiersin.org For example, a study in rats involved the intracerebroventricular injection of 5 μL of a 10 μM solution of oligomeric Aβ(1-42) over a 5-minute period. frontiersin.org This method allows for the investigation of dose-dependent effects and the direct correlation of localized amyloid presence with observed pathologies.

Transgenic Rodent Models Expressing Relevant APP Fragments

Transgenic mouse and rat models that express human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease are widely used to study the chronic effects of amyloid-beta accumulation. nih.govd-nb.info These models recapitulate many key features of the disease, including the age-dependent formation of amyloid plaques, neuroinflammation, and cognitive deficits. nih.gov

Several transgenic lines have been developed, each with specific characteristics. For example, the Tg2576 mouse model overexpresses human APP with the Swedish mutation, leading to progressive cognitive impairments and amyloid plaque deposition. criver.com The 5xFAD mouse model expresses five familial AD mutations, resulting in a more aggressive and rapid development of amyloid pathology. d-nb.info Knock-in (KI) mouse models, where familial AD mutations are introduced into the endogenous mouse App gene, offer an alternative to overexpression models, potentially providing a more physiologically relevant context for studying Aβ pathology. d-nb.info

These transgenic models are crucial for longitudinal studies examining the progression of pathology and for testing the efficacy of potential therapeutic interventions.

The table below provides an overview of some commonly used transgenic rodent models in Beta-Amyloid research:

Model NameExpressed Transgene(s)Key Pathological Features Relevant to AβReference
Tg2576Human APP with Swedish mutation (K670N/M671L)Age-dependent increase in Aβ levels and plaque formation. nih.govcriver.com
5xFADHuman APP with Swedish, Florida, and London mutations; Human PSEN1 with M146L and L286V mutationsEarly and aggressive Aβ accumulation and plaque deposition. d-nb.info
APP/PS1 KIMouse App with humanized Aβ and familial AD mutations; human PSEN1 with familial AD mutationsProgressive Aβ amyloidosis and neuroinflammation. d-nb.info
PSAPP Tg RatHuman APP with Swedish and Indiana mutations; Human PSEN1 with M146V mutationAβ deposits, impaired LTP, and cognitive deficits. nih.gov

Behavioral Phenotyping Methodologies in Rodent Models

Behavioral phenotyping is essential for assessing the cognitive and non-cognitive consequences of Beta-Amyloid (1-16) pathology in rodent models. A battery of tests is typically employed to evaluate different aspects of learning, memory, anxiety, and motor function.

The Morris water maze (MWM) is a widely used test for spatial learning and memory. mdpi.comresearchgate.net In this task, rodents are required to find a hidden platform in a pool of opaque water, using spatial cues from the surrounding environment. Studies have shown that rats injected with Aβ1-42 exhibit impaired performance in the MWM, taking longer to find the platform. mdpi.comresearchgate.net Similarly, some transgenic mouse models of amyloid pathology show age-dependent deficits in this task. aginganddisease.org

The contextual fear conditioning (CFC) test assesses fear-associated learning and memory. jneurosci.orgnih.gov In this paradigm, an animal learns to associate a specific environment (the context) with an aversive stimulus, typically a mild foot shock. Memory is assessed by the degree of "freezing" behavior (a natural fear response) when the animal is returned to the same context. Several transgenic mouse models of AD show impaired contextual fear memory, which can appear before the development of significant plaque pathology. criver.comnih.gov Interestingly, bilateral injection of a picomolar concentration of Aβ(1-15) into the dorsal hippocampus has been shown to enhance contextual fear conditioning in mice. jneurosci.org

Other behavioral tests used in this field of research include the open field test for locomotor activity and anxiety-like behavior, and the elevated plus maze for assessing anxiety. d-nb.infonih.gov

The following table summarizes results from behavioral studies in rodent models of amyloid pathology:

Behavioral TestRodent ModelKey FindingsReference
Morris Water MazeRats injected with Aβ1-42Slower learning and longer swim distance to find the platform. mdpi.comresearchgate.net
Contextual Fear ConditioningTg2576 miceAge-dependent impairment in contextual fear memory. criver.comnih.gov
Contextual Fear ConditioningMice injected with Aβ1-15Enhanced freezing behavior, indicating improved fear memory. jneurosci.org
Elevated Plus MazeAppNL-G-F/NL-G-F miceAnxiolytic-like behavior observed from 6 months of age. d-nb.info

Analytical Techniques for Detection and Quantification of Beta-Amyloid (1-16) in Biological Samples

Accurate detection and quantification of Beta-Amyloid (1-16) in biological samples such as brain tissue, cerebrospinal fluid (CSF), and plasma are critical for understanding its role in disease pathogenesis and for evaluating the efficacy of therapeutic interventions. Various analytical techniques are employed for this purpose, each with its own advantages and limitations.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for quantifying specific amyloid-beta peptides. ELISA kits are commercially available for the detection of various Aβ isoforms in samples from humans, mice, and rats. arigobio.combiosensis.comelkbiotech.comfujifilm.comcusabio.com These kits typically employ a sandwich ELISA format, where a capture antibody specific for one region of the peptide is coated on a microplate, and a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP) and specific for another region of the peptide, is used for quantification. For the detection of Aβ(1-16), a monoclonal antibody recognizing an epitope within this N-terminal region is utilized. arigobio.com

Mass Spectrometry (MS) offers a highly sensitive and specific method for the identification and quantification of different Aβ proteoforms, including post-translationally modified versions. mdpi.comnih.govunict.it Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques used in this context. nih.govucl.ac.uk For instance, MS-based approaches have been used to analyze the accumulation dynamics of Aβ proteoforms in the brains of 5xFAD mice, including the analysis of Aβ(1-16) fragments. mdpi.com MS can provide detailed information on the various N- and C-terminally truncated and modified forms of Aβ, which is often not possible with standard ELISA methods. nih.govjst.go.jp

The table below highlights some of the analytical techniques used for Beta-Amyloid (1-16) detection:

TechniqueSample TypeKey FeaturesReference
ELISABrain lysate, CSF, plasmaQuantitative; uses specific antibodies for capture and detection of Aβ(1-16). arigobio.comelkbiotech.com
Mass Spectrometry (MALDI-TOF, LC-MS/MS)Brain tissueHigh sensitivity and specificity; allows for the identification and quantification of various Aβ proteoforms, including Aβ(1-16). mdpi.comnih.gov

Immunochemical Detection Methods (e.g., ELISA, Immunostaining)

Immunochemical methods leverage the high specificity of antibodies to detect and quantify Aβ(1-16) in various biological contexts, including brain tissue, plasma, and cerebrospinal fluid. arigobio.com These techniques are fundamental in preclinical research using mouse and rat models.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the quantitative determination of Aβ peptides. eaglebio.com Sandwich ELISA kits designed for mouse and rat samples often utilize a capture antibody and a detection antibody. In some kits for quantifying longer Aβ peptides like Aβ(1-42), the detection antibody is a horseradish peroxidase (HRP)-conjugated antibody specifically targeting the Aβ(1-16) region, demonstrating the utility of this fragment for immunological detection. takarabio.com These assays are sensitive enough to measure peptide concentrations in complex samples such as brain lysates. arigobio.com

Immunostaining, which includes immunohistochemistry (IHC) and immunofluorescence (IF), allows for the visualization of Aβ(1-16) within the anatomical context of the brain tissue. frontiersin.orgjove.com This is critical for studying the localization and morphology of amyloid deposits. Studies in rat models have successfully used antibodies against Aβ(1-16) to detect plaque deposition following intracerebral injections. frontiersin.org A typical IHC protocol for rat brain tissue involves fixation with paraformaldehyde, antigen retrieval by boiling in a sodium citrate (B86180) buffer, and incubation with a primary antibody targeting the Aβ(1-16) sequence. biossusa.com It is noteworthy that immunohistochemical staining can detect both fibrillar and non-fibrillar forms of Aβ, offering a broader view of amyloid pathology compared to dyes like Thioflavin-S, which primarily bind to the β-pleated sheet structure of fibrillar amyloid. brieflands.com

Western Blotting is another valuable immunochemical technique used to identify and semi-quantify Aβ(1-16) in tissue homogenates. biocompare.com This method is particularly useful for confirming the expression of chimeric mouse-human amyloid precursor protein (APP) in transgenic models and for analyzing the products of APP cleavage. nih.gov For instance, researchers have used antibodies recognizing the Aβ(1-16) region to confirm stable expression of full-length APP in the cortical tissue of knock-in mice. nih.gov

The following table summarizes key antibodies used in the immunochemical detection of mouse and rat Aβ(1-16).

Interactive Table 1: Antibodies for Mouse/Rat Beta-Amyloid (1-16) Detection

Antibody/Clone Type Reactivity Target Epitope Applications Source(s)
BS-2199R Polyclonal (Rabbit) Mouse, Rat Synthetic peptide from mouse Aβ(1-16) ELISA thermofisher.com
M3.2 Monoclonal (Mouse) Mouse, Rat Murine Aβ residues 10-15 Western Blot, ICC, IP, ELISA biocompare.comciteab.com
SIG-39320 Monoclonal (Mouse) Mouse Aβ(1-16) Immunohistochemistry frontiersin.org
22C11 Monoclonal (Mouse) Mouse, Human Aβ(1-16) Western Blot nih.gov
6E10 Monoclonal (Mouse) Human, Chimeric Mouse Human Aβ(1-16) Western Blot, Immunofluorescence jove.comnih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) provides a highly sensitive and specific platform for the detailed molecular analysis of Aβ peptides, complementing immunochemical methods by offering precise mass identification and characterization of post-translational modifications (PTMs). nih.gov The Aβ(1-16) fragment is frequently used in MS-based studies because it is more resistant to aggregation and exhibits more stable dissociation patterns compared to the full-length Aβ proteoforms. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a key technique for the quantitative analysis of Aβ(1-16) and its modified forms. nih.gov In studies using 5xFAD mouse models, MALDI-TOF/TOF MS has been employed to analyze tryptic fragments of Aβ, including the 1-16 peptide, using α-cyano-4-hydroxycinnamic acid (HCCA) as a matrix. nih.gov This approach allows for the detection and quantification of specific proteoforms, such as those with iso-aspartate modifications, which are believed to play a role in the progression of amyloid pathology. nih.gov

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is another powerful tool used to monitor the accumulation of Aβ peptides over time. researchgate.net Research on 5xFAD mice has utilized LC-MS/MS to track the age-dependent accumulation of both native mouse Aβ and transgenic human Aβ, with specific monitoring of the Aβ(1-16) fragment intensity. researchgate.netresearchgate.net This provides dynamic insights into how different Aβ species accumulate and transform within the brain. researchgate.net

Imaging Mass Spectrometry (IMS) represents an advanced application that maps the spatial distribution of biomolecules directly in tissue sections. acs.org MALDI-IMS has been used to investigate the specific lipid microenvironment surrounding individual Aβ plaques in the brains of transgenic mice. acs.org More recent workflows combine lipid IMS with MALDI HiPLEX-IHC on a single tissue section, allowing for the co-registration of lipid profiles with protein biomarkers visualized by antibodies, providing a multimodal understanding of the plaque environment on a benchtop mass spectrometer. mdpi.com

The table below outlines various MS-based approaches and their applications in the study of Aβ(1-16) in rodent models.

Interactive Table 2: Mass Spectrometry Approaches in Rodent Aβ(1-16) Research

Technique Application Sample Type Key Findings Source(s)
MALDI-TOF/TOF MS Quantitative analysis of Aβ(1-16) proteoforms (e.g., isoD7-Aβ) Mouse Brain Extracts Aβ(1-16) is a stable fragment for MS analysis; allows tracking of specific modifications. nih.gov
LC-MS/MS Monitoring age-dependent accumulation of murine and human Aβ(1-16) Mouse Brain Tissue Revealed the dynamics of how different Aβ(1-16) species accumulate over time in transgenic models. researchgate.netresearchgate.net
MALDI-IMS Spatial mapping of lipids and peptides in and around Aβ plaques Transgenic Mouse Brain Sections Elucidated the specific sphingolipid microenvironment of individual Aβ plaques. acs.org
MALDI HiPLEX-IHC Multimodal imaging combining protein and lipid analysis on a single section APPPS1 Mouse Brain Section Allowed for co-localization of Aβ plaques, other protein markers, and specific lipids. mdpi.com
ESI-MS & MALDI-TOF MS Studying inhibition of Aβ aggregation In vitro peptide solutions Measured the ratio of Aβ(1-16) to full-length Aβ to assess the efficacy of aggregation inhibitors. nih.gov

Biological Roles and Research Findings of Beta Amyloid 1 16 in Rodent Systems

Neurophysiological Modulation by Beta-Amyloid (1-16) in Rodents

The Aβ(1-16) fragment has been shown to be a potent neuromodulator, influencing the fundamental electrical and signaling properties of neurons in rodents. Its effects on synaptic plasticity and neuronal excitability are of particular interest, as these processes are critical for learning and memory.

Synaptic Plasticity and Transmission Research

Research in rodent models has revealed a complex, often concentration-dependent, role of Aβ(1-16) in modulating synaptic plasticity, the cellular basis of learning and memory. Studies have focused on two primary forms of synaptic plasticity: long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic strength.

The N-terminal Aβ fragment Aβ(1-15/16) has been demonstrated to enhance synaptic plasticity and protect against synaptic impairment linked to the full-length Aβ. frontiersin.org In fact, at low picomolar to nanomolar concentrations, the N-terminal Aβ fragment (Aβ1–15/16) is a more effective neuromodulator than full-length Aβ1–42, enhancing synaptic plasticity. frontiersin.org The Aβ(1-16) peptide sequence corresponds to the C-terminal 16 amino acid sequence in soluble amyloid precursor protein-α (sAPP-α), which has also been shown to augment synaptic plasticity. frontiersin.org A core hexapeptide sequence within the N-terminal domain of Aβ, YEVHHQ (N-Aβcore), is believed to account for this neuroprotective and neuromodulatory activity. frontiersin.org This core sequence has been shown to reverse impairments in both LTP and LTD in hippocampal slices from 5xFAD APP/PS1 mice. frontiersin.org

Conversely, studies have also investigated the impact of Aβ fragments on LTD. Pathological levels of Aβ have been shown to enhance LTD in the hippocampus. frontiersin.org The neuroprotective core of Aβ(1-16) was found to reverse the Aβ-linked enhancement of LTD in hippocampal slices from 5xFAD APP/PS1 mice. frontiersin.org Some studies using synthetic Aβ fragments have reported an enhancement of LTD, while others found no effect, suggesting the outcomes can be influenced by the specific experimental conditions and the form of the peptide used. frontiersin.org

Interactive Table: Effects of Beta-Amyloid (1-16) and its Core Fragment on Synaptic Plasticity in Rodent Models

Peptide Rodent Model Experimental Preparation Effect on LTP Effect on LTD Citation
Aβ(1-15/16)MouseHippocampal SlicesEnhancementProtective against impairment frontiersin.org
N-Aβcore (from Aβ(1-16))5xFAD APP/PS1 MouseHippocampal SlicesReverses impairmentReverses enhancement frontiersin.org
Aβ(1-16)Not SpecifiedNot SpecifiedModulatoryModulatory medchemexpress.com

Neuronal Excitability and Network Activity Alterations

While much of the research on Aβ and neuronal excitability has focused on the full-length peptide, which is often associated with hyperexcitability, the N-terminal fragments appear to have distinct effects. nih.govfrontiersin.org For instance, the absence of APP, the precursor to Aβ, has been shown to increase neuronal excitability in mice. nih.gov This suggests that APP and its fragments, potentially including Aβ(1-16), play a role in maintaining normal levels of neuronal firing.

Studies on network activity have shown that soluble Aβ can decrease the network activity of olfactory bulb slices in both mice and rats in a concentration- and time-dependent manner. plos.org This effect was found to be reversible, indicating a direct modulatory role of Aβ on neuronal circuits. plos.org Although this research did not exclusively use the Aβ(1-16) fragment, it highlights the general capacity of soluble Aβ species to alter network-level neuronal function.

Impact on Cognitive and Behavioral Functions in Animal Models

The neurophysiological changes induced by Aβ(1-16) have tangible consequences for cognitive and behavioral functions in rodent models. Research in this area has primarily focused on learning and memory, given the profound memory deficits that characterize Alzheimer's disease, where Aβ plays a central role.

Memory Formation and Consolidation Research

Studies in rats have provided compelling evidence for the involvement of endogenous Aβ in the normal processes of learning and memory formation. nih.gov Depletion of endogenous Aβ in the hippocampus using antibodies has been shown to disrupt both short-term and long-term memory in an inhibitory avoidance task. nih.gov This suggests that a physiological level of Aβ is necessary for memory consolidation.

Furthermore, research has demonstrated that the N-terminal Aβ fragment (Aβ1–15/16) can enhance contextual fear memory in mice, highlighting its potential role as a cognitive enhancer at physiological concentrations. frontiersin.org This is in contrast to the memory impairments often observed with high concentrations of full-length Aβ. nih.govplos.org The memory-enhancing effects of secreted forms of the amyloid precursor protein (APPs) have also been reported in normal and amnestic mice, further supporting the idea that fragments derived from the N-terminal region of Aβ are involved in positive cognitive modulation. pnas.org

Interaction with Endogenous Amyloid Processing and Clearance Pathways in Rodents

The fate of Aβ(1-16) in the rodent brain is governed by the same processing and clearance pathways that handle other Aβ species. Research in this area is crucial for understanding the balance between the production and removal of this and other Aβ fragments.

The amyloid precursor protein (APP) is processed through two main pathways: the non-amyloidogenic pathway, initiated by α-secretase, and the amyloidogenic pathway, initiated by β-secretase. mdpi.com The α-secretase cleavage occurs between residues 16 and 17 of the Aβ sequence, which would preclude the formation of the full Aβ(1-16) fragment from this pathway. d-nb.info Therefore, Aβ(1-16) is likely a product of the amyloidogenic pathway followed by further enzymatic cleavage.

Enzymatic degradation is a key mechanism for Aβ clearance. Neprilysin (NEP) is a major Aβ-degrading enzyme that has been found to metabolize not only Aβ(1-40) but also a partial structure of Aβ, including Aβ(1-16). nih.gov This indicates that NEP plays a role in regulating the levels of this specific N-terminal fragment in the brain.

Microglia, the resident immune cells of the brain, are also critically involved in the clearance of Aβ. aginganddisease.org They can internalize and degrade both soluble and fibrillar forms of Aβ. While specific studies on microglial clearance of Aβ(1-16) are limited, it is plausible that this fragment is also cleared by these cells as part of their general Aβ-scavenging function. The structural differences between human and rat Aβ(1-16), particularly in their zinc-binding properties, may influence their aggregation potential and subsequent clearance, potentially contributing to the resistance of rats to Alzheimer's disease-like pathology. nih.gov

Research on Beta-Amyloid (1-16) Influence on APP Metabolism

The metabolism of APP is a critical process that can lead to the generation of various Aβ fragments. Research in rodent models has provided insights into how different factors, including Aβ fragments themselves, can influence this pathway. While direct studies on the influence of Aβ(1-16) on APP metabolism are not extensively detailed in the provided results, the broader context of APP processing is well-established.

Table 1: Research Findings on APP Metabolism in Rodent Models
Rodent Model Key Findings Implication for APP Metabolism Citation
CRISPR/Cas9-edited Neuro2a cellsDecreased APP fluorescence and attenuated APP C-terminal fragment signal.Indicates successful editing of the APP gene, affecting its products. biocompare.com
App knock-in rats (Swedish mutation)Gene-dose dependent increase in Aβ38 and decrease in mature APP.Shows altered APP processing favoring the amyloidogenic pathway. biocompare.com

Role in Peptide Clearance and Degradation Mechanisms in Rodent Brains

The clearance of Aβ from the brain is a multifaceted process involving enzymatic degradation, transport across the blood-brain barrier, and the glymphatic system. biomolther.orgabcam.com Rodent models have been instrumental in elucidating these mechanisms.

Several proteases are involved in the degradation of Aβ peptides in the brain. biomolther.org Among the most studied are neprilysin (NEP) and insulin-degrading enzyme (IDE). biorxiv.orgresearchgate.net

Neprilysin (NEP): Research has shown that NEP, a zinc metalloendopeptidase, plays a significant role in the catabolism of Aβ in the brain. researchgate.net Studies in rats have identified NEP as a major Aβ-degrading peptidase. nih.gov Importantly, NEP is capable of degrading not only the full-length Aβ(1-40) but also the shorter Aβ(1-16) fragment. nih.gov In vivo studies using NEP gene knockout mice have demonstrated an increase in brain Aβ levels, confirming NEP's crucial role in Aβ clearance. biomolther.org

Table 2: Key Aβ-Degrading Enzymes in Rodent Brains
Enzyme Function in Aβ Degradation Findings in Rodent Models Citation
Neprilysin (NEP)Degrades both full-length Aβ and fragments like Aβ(1-16).Knockout mice show increased brain Aβ levels. nih.govbiomolther.orgresearchgate.net
Insulin-Degrading Enzyme (IDE)Primarily degrades soluble Aβ.Knockout mice show increased soluble Aβ levels. biorxiv.orgnih.gov

Beyond enzymatic degradation, the physical removal of Aβ from the brain is critical. This occurs via the glymphatic system and transport across the blood-brain barrier (BBB).

Glymphatic System: This system facilitates the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), clearing waste products from the brain, including Aβ. elifesciences.orgfrontiersin.org Research in rodent models has shown that this clearance is dependent on the water channel aquaporin-4 (AQP4). elifesciences.org Studies in Aqp4 knockout mice demonstrated a significant reduction in CSF tracer influx and clearance of Aβ. elifesciences.org Furthermore, in a mouse model of Alzheimer's disease (APP/PS1 mice), glymphatic transport was found to be suppressed even before significant amyloid-β deposition, suggesting that its failure could be an early event in the disease process. nih.gov

Blood-Brain Barrier (BBB) Transport: The BBB regulates the passage of substances between the blood and the brain. The clearance of Aβ across the BBB is mediated by transporters such as the low-density lipoprotein receptor-related protein 1 (LRP1). abcam.comjci.org In rodent models, it has been shown that apoE isoforms can differentially affect Aβ clearance at the BBB, with apoE4 disrupting clearance more than apoE3 or apoE2. jci.org

Contributions to Pathological Mechanisms in Rodent Models of Neurological Conditions

The accumulation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease, triggering a cascade of events including neuroinflammation and oxidative stress.

Neuroinflammation is a hallmark of Alzheimer's disease, characterized by the activation of glial cells and the production of inflammatory molecules. mdpi.com

Microglial and Astrocytic Activation: In transgenic rodent models of Aβ accumulation, reactive astrocytes and activated microglia are consistently observed. aginganddisease.org These glial cells play a dual role. While they can clear Aβ through phagocytosis, their chronic activation leads to the release of pro-inflammatory cytokines, such as TNFα and IL-6, which contribute to neuronal damage. biomolther.orgmdpi.com

T-cell Involvement: Studies in APP/PS1 mice have shown that T-cells can co-localize with Aβ plaques. lenus.ie The interaction between T-cells and microglia can be complex, with some studies suggesting that certain T-cell populations may promote Aβ clearance, while others may exacerbate neuroinflammation. mdpi.com For example, in one mouse model, Aβ-specific Th1 cells facilitated the clearance of Aβ deposits by microglia. mdpi.com

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is another key pathological mechanism in Alzheimer's disease. frontiersin.org

Aβ-Induced Oxidative Damage: Studies have shown that Aβ peptides can induce oxidative stress both in vitro and in vivo. frontiersin.org In the Tg2576 mouse model of Alzheimer's disease, evidence of nucleic acid oxidative damage and defective antioxidant defenses was detected as early as 3 months of age. nih.govresearchgate.net As the pathology progresses, there is an increase in markers of oxidative damage to lipids, proteins, and DNA. mdpi.com

Disruption of Cellular Homeostasis: Aβ peptides can disrupt cellular homeostasis, particularly calcium and redox homeostasis. unife.it In rat brain endothelial cells, exposure to Aβ1-40 led to time-dependent alterations in calcium concentrations in the cytosol, endoplasmic reticulum, and mitochondria, which were correlated with markers of oxidative stress. unife.it This disruption of ion homeostasis can contribute to neuronal dysfunction and death. frontiersin.org

Table 3: Pathological Mechanisms of Aβ in Rodent Models
Pathological Mechanism Key Findings in Rodent Models Consequence Citation
Neuroinflammation Activation of microglia and astrocytes; T-cell infiltration.Release of pro-inflammatory cytokines, leading to neuronal damage. biomolther.orgmdpi.comaginganddisease.orglenus.iemdpi.com
Oxidative Stress Increased markers of oxidative damage to lipids, proteins, and DNA.Neuronal dysfunction and apoptosis. frontiersin.orgnih.govresearchgate.netmdpi.com
Cellular Homeostasis Disturbance Altered calcium and redox homeostasis in brain endothelial cells.Impaired cellular function and contribution to cerebrovascular impairment. unife.it

Contribution to Protein Aggregation and Proteostasis Imbalance in Models

The N-terminal fragment of amyloid-beta, specifically the 1-16 amino acid sequence, plays a significant, albeit complex, role in the broader pathological processes of protein aggregation and proteostasis imbalance observed in rodent models of neurodegenerative disease. While longer Aβ peptides, such as Aβ42, are more commonly associated with the formation of neurotoxic plaques, the Aβ(1-16) domain is crucial for metal ion coordination and influences the initial stages of aggregation. medchemexpress.com Rodent models have been instrumental in dissecting these mechanisms, revealing key differences between rodent and human Aβ that may explain the natural resistance of mice and rats to spontaneous Alzheimer's-like pathology.

Research Findings on Protein Aggregation

Studies utilizing mouse and rat models have demonstrated that the aggregation propensity of Aβ is heavily influenced by its primary sequence and its interaction with metal ions. The Aβ(1-16) region contains key histidine residues that are critical for coordinating with copper (Cu²⁺) and zinc (Zn²⁺) ions, which are known to be linked with Aβ's neurotoxicity and aggregation. medchemexpress.com

A notable difference lies in the amino acid sequence of Aβ between humans and rodents (mouse and rat). These differences, located within the Aβ(1-16) domain, reduce the affinity of rodent Aβ for transient metals and decrease its metal-reducing activity. arigobio.com Structural studies on the rat Aβ(1-16) fragment have revealed that the orientation of the C-tails in its dimeric form hinders the assembly into larger, oligomeric aggregates. This structural distinction in the zinc-binding site of rat Aβ(1-16) compared to its human counterpart is considered a potential reason for the resistance of rats to Alzheimer's disease. medchemexpress.com

In experimental settings, inducing amyloid aggregation in rats often requires "seeding" with a combination of more aggregation-prone peptides, such as Aβ40 and Aβ43. nih.gov These studies show that while low doses of individual peptides may be ineffective, their combination can reliably induce the formation of aggregated amyloid material, which is associated with reactive astrocytosis, microgliosis, and cell loss in the hippocampus. nih.gov Furthermore, research on transgenic mouse models like the 5xFAD line, which expresses human Aβ, allows for the monitoring of the accumulation of various Aβ proteoforms over time. In these models, fragments corresponding to the N-terminal domain are detected, and their accumulation correlates with the formation of Aβ deposits. mdpi.com Aβ molecules, once aggregated into oligomeric "seeds," can induce other Aβ molecules to misfold and aggregate, creating a chain reaction that leads to the formation of plaques toxic to nerve cells. windows.net

Table 1: Comparative Aggregation Properties of Aβ(1-16) in Rodent vs. Human Systems

Feature Rodent (Mouse/Rat) Aβ(1-16) Human Aβ(1-16) Key Findings
Amino Acid Sequence Differs at 3 residues (Arg5, Tyr10, His13) Standard sequence (Gly5, Phe10, Arg13) Differences reduce metal binding affinity in rodents. medchemexpress.comarigobio.com
Metal Ion Binding Weakly binds transient metals (Cu²⁺, Zn²⁺). arigobio.com Strong coordination of Cu²⁺ and Zn²⁺ via histidine residues (His6, His13, His14). medchemexpress.com Metal binding is a key factor in aggregation and neurotoxicity. medchemexpress.com
Aggregation Propensity Dimeric structure hinders further assembly into oligomers. medchemexpress.com Prone to forming oligomers and larger fibrillar aggregates. Structural differences in the zinc-binding domain may confer resistance to aggregation in rats. medchemexpress.com
Experimental Aggregation Often requires "seeding" with more amyloidogenic peptides (e.g., Aβ40/Aβ43) to induce plaque formation in vivo. nih.gov Can spontaneously aggregate under specific conditions. Demonstrates the lower intrinsic aggregability of rodent Aβ. nih.gov

Research Findings on Proteostasis Imbalance

Proteostasis, or protein homeostasis, involves a complex network of cellular pathways that regulate the synthesis, folding, trafficking, and degradation of proteins. mdpi.com A decline in the capacity of this network is a hallmark of aging and neurodegenerative diseases. mdpi.com Studies in mouse and rat models show that the accumulation of Aβ aggregates significantly contributes to a state of proteostasis imbalance.

The accumulation of Aβ peptides disrupts several components of the proteostasis network:

Mitochondrial Proteostasis: In mouse models, intracellular Aβ42 has been shown to interact with and impair the activity of LONP1, a critical protease for maintaining protein homeostasis within the mitochondrial matrix. This leads to deficits in mitochondrial proteostasis and subsequent mitochondrial dysfunction. pnas.org Enhancing mitochondrial proteostasis in AD transgenic mice has been found to reduce Aβ accumulation and amyloid plaque formation. nih.gov

Aβ Clearance Mechanisms: The ATP-binding cassette (ABC) transporter ABCC1 has been identified as an important player in cerebral Aβ clearance in mice. nih.govjci.org Genetic knockout of ABCC1 in an AD mouse model resulted in a significant increase in the cortical load and size of Aβ-positive plaques, demonstrating that impaired transport and clearance contributes directly to proteostasis imbalance. nih.govjci.org

Autophagy: The autophagic system is essential for clearing misfolded protein aggregates. In APP transgenic mouse models, genetic deletion of key autophagy genes like Beclin-1 leads to an increased accumulation of both intracellular and extracellular Aβ. frontiersin.org This highlights that a breakdown in cellular degradation pathways exacerbates Aβ pathology. frontiersin.org

Translational Machinery: Recent findings in amyloid AD mouse models suggest that amyloid pathology can reduce the expression of the tRNA modifying enzyme ELP3. This reduction leads to tRNA hypomodification and is associated with broader proteostasis impairments and increased protein aggregation. biorxiv.org

Collectively, these findings from rodent systems illustrate that while the Aβ(1-16) fragment itself has a lower propensity for aggregation in mice and rats compared to humans, the accumulation of amyloid peptides, in general, places significant stress on the cellular proteostasis network. This disruption of mitochondrial function, clearance mechanisms, and protein degradation pathways creates a vicious cycle that promotes further protein aggregation and contributes to the neurodegenerative cascade. mdpi.com

Table 2: Impact of Amyloid Pathology on Proteostasis in Rodent Models

Proteostasis Component Model System Observation Consequence
Mitochondrial Proteostasis AD Mouse Model Aβ42 impairs the activity of LONP1 protease. pnas.org Mitochondrial dysfunction and proteostasis deficits. pnas.org
Aβ Clearance APP/PS1 x Abcc1-/- Mouse Model Genetic deletion of the ABCC1 transporter. nih.govjci.org Significant increase in Aβ plaque load and size. nih.govjci.org
Autophagy APP Transgenic Mice with Beclin-1 deletion Disruption of the basic level of autophagy. frontiersin.org Escalated accumulation of Aβ in the cell. frontiersin.org
tRNA Modification 5xFAD Mouse Model Reduced expression of the ELP3 enzyme. biorxiv.org tRNA hypomodification and proteostasis impairments. biorxiv.org

Compound and Protein List

Name
Beta-Amyloid (1-16)
Aβ40
Aβ42
Aβ43
Amyloid Precursor Protein (APP)
LONP1
ABCC1
Beclin-1
ELP3
Copper
Zinc

Theoretical Frameworks and Hypotheses in Beta Amyloid 1 16 Research

The Role of N-Terminal Amyloid-Beta Fragments in Refinements of Amyloid Cascade Hypotheses

The amyloid cascade hypothesis, which posits that the accumulation of Aβ is the primary trigger for Alzheimer's disease (AD) pathology, has been a dominant theory for decades. aginganddisease.orgnih.gov However, this hypothesis has been refined to incorporate the significant role of N-terminally truncated Aβ peptides. goettingen-research-online.deresearchgate.net These truncated species are not minor byproducts but are major components of amyloid plaques found in AD brains and are studied extensively in transgenic rodent models. goettingen-research-online.deresearchgate.netuni-goettingen.de

The classic hypothesis initially centered on Aβ(1-40) and Aβ(1-42) as the main pathogenic species. nih.gov The refinement comes from mounting evidence that a diverse array of N-truncated fragments—such as those starting at Phenylalanine-4 (Aβ4-x) or pyroglutamated Glutamate-3 (AβpE3-x)—possess distinct and often more aggressive biochemical properties. researchgate.netnih.gov These fragments demonstrate a higher propensity for aggregation and increased stability, which likely contributes to their neurotoxic potential. nih.gov

The presence and abundance of these N-terminal variants in transgenic mouse models have become crucial for understanding the differences between human AD pathology and the phenotypes observed in these models. nih.gov For instance, some N-truncated peptides are known to form soluble aggregates that exhibit neurotoxic properties in transgenic mice. goettingen-research-online.deresearchgate.net This has led to a paradigm shift, suggesting that these "ragged" N-terminal peptides may be more accurate targets for therapeutic intervention than the full-length Aβ peptides alone. goettingen-research-online.de The N-terminal domain, which includes the 1-16 region, is therefore critical for the formation of these toxic oligomeric structures. acs.org

Table 1: Pathological Characteristics of Key N-Truncated Aβ Species in Rodent Models

Aβ Species Key Pathological Features in Rodent Models Reference(s)
AβpE3-x Induces selective hippocampal neurodegeneration in transgenic mice; considered highly toxic. dntb.gov.uanih.gov
Aβ4-x Highly abundant in AD models; rapidly forms stable and toxic aggregates; induces working memory deficits when injected into wildtype mice. nih.govnih.gov
Aβ11-x Accumulates within neurons in cellular models upon BACE1 overexpression; associated with vascular deposits in some forms. nih.gov
Full-length Aβ The precursor to truncated forms; its overexpression in models leads to a range of pathologies, but truncated species often dominate in plaques. aginganddisease.orggoettingen-research-online.de

Hypothesized Protective or Modulatory Functions of Beta-Amyloid (1-16) in Rodent Physiology

Contrary to its role in pathology, evidence suggests that Aβ, particularly the N-terminal 1-16 fragment, may have essential physiological functions. nih.gov The view of Aβ has shifted from being merely a metabolic waste product to a molecule with potential regulatory roles in synaptic plasticity and memory. nih.govmdpi.com

A key hypothesized function is the modulation of neurotransmitter release. Studies on rodent hippocampal neurons have demonstrated that while physiological concentrations of full-length Aβ(1-42) can increase the recycling pool of synaptic vesicles, this regulatory effect is entirely contained within the N-terminal Aβ(1-16) fragment. nih.gov The C-terminal fragment, Aβ(1-17-42), showed no such effect. nih.gov This suggests that the physiological function of the full-length peptide resides in its N-terminal portion. nih.gov It is proposed that Aβ(1-16) acts as a positive allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs), thereby enhancing cholinergic modulation at glutamatergic synapses. nih.gov

Furthermore, broader neuroprotective roles have been attributed to Aβ monomers. en-journal.org Research indicates that Aβ can protect against the excitotoxic death of neurons, a function linked specifically to the KLVFF sequence (residues 16-20), which is immediately adjacent to the 1-16 fragment. en-journal.org Other proposed physiological roles for Aβ that may be mediated by the N-terminal domain include acting as an antimicrobial agent by entrapping pathogens and promoting recovery from brain injury. mdpi.comnih.gov Studies in young, cognitively intact mice have shown that the presence of endogenous Aβ is important for learning and memory. researchgate.net

Theories on Peptide Truncation and its Biological Significance in Rodent Models

The generation of Aβ(1-16) and other N-terminally truncated peptides is a direct result of the proteolytic processing of the amyloid precursor protein (APP). wikipedia.orgnih.gov The primary theory revolves around the sequential cleavage of APP by secretase enzymes. The amyloidogenic pathway involves cleavage by β-secretase (BACE1) and then γ-secretase to produce full-length Aβ. nih.govnih.gov An alternative, non-amyloidogenic pathway involves α-secretase, which cleaves within the Aβ sequence (after Lys-16) and prevents the formation of intact Aβ. pnas.org

However, the variety of N-truncated fragments found in rodent models and human brains suggests the involvement of other enzymatic activities or cleavage events. nih.govresearchgate.net For example, enzymes like meprin-β have been shown to generate N-terminally truncated Aβ species. dntb.gov.ua The biological significance of this truncation is profound. The shortening of the N-terminus increases the peptide's propensity to form aggregates. nih.gov These truncated forms, such as Aβ4-42, are not only highly abundant but also trigger significant and long-lasting behavioral deficits in mice. nih.gov

Transgenic rodent models have been instrumental in demonstrating this biological significance. For example, the Tg4-42 mouse model, which expresses Aβ4-42, develops a massive loss of CA1 pyramidal neurons in the hippocampus and exhibits age-dependent spatial reference memory deficits. nih.gov This demonstrates that specific truncated peptides can recapitulate key aspects of AD-like pathology, highlighting that the "ragged" N-terminus is a critical determinant of Aβ's biological impact in vivo. nih.gov

Computational and Simulation Models for Beta-Amyloid (1-16) Dynamics

Computational and simulation models, particularly molecular dynamics (MD), are powerful tools for investigating the structure and behavior of Aβ fragments at an atomic level. frontiersin.orgnih.gov The Aβ(1-16) fragment is frequently the subject of these studies due to its role as the high-affinity metal-binding region of Aβ and its more manageable size for simulation compared to the full-length peptide. jst.go.jptandfonline.com

MD simulations have been used to model the interaction of Aβ(1-16) with transition metal ions like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺), which are implicated in Aβ aggregation. jst.go.jptandfonline.com These simulations reveal how metal ion coordination influences the peptide's conformational dynamics. For instance, simulations of Fe(II) adducts with Aβ(1-16) show that the peptide adopts structures with significant bend in residues 3-11 and helical character in residues 12-16. tandfonline.com Classical MD simulations of two Aβ(1-16) peptides with a zinc ion indicated that the ion attracts negatively-charged residues (Asp and Glu) and facilitates the initial aggregation of the peptides, which are then held together by electrostatic interactions. jst.go.jp

These computational approaches allow researchers to test hypotheses about the fundamental processes of Aβ folding and aggregation. frontiersin.org By simulating fragments like Aβ(1-16) or the even shorter Aβ(16-22), scientists can gain insights into how factors like metal binding, pH, and interactions with membranes can trigger the conformational changes that lead to the formation of toxic oligomers and fibrils. tandfonline.commdpi.commdpi.com These models provide a theoretical framework that complements experimental data from rodent models, helping to build a more complete picture of the peptide's dynamics.

Table 2: Summary of Computational Studies on Aβ(1-16) and Related Fragments

Peptide Fragment Simulation Method System Studied Key Findings/Predictions Reference(s)
Aβ(1-16) Classical MD Two peptides with one Zn²⁺ ion in explicit water. The zinc ion attracts negatively-charged residues, initiating aggregation; peptides are then held by electrostatic interaction. jst.go.jp
Aβ(1-16) Atomistic MD Adducts of Fe(II), Cu(II), and Zn(II) with a single peptide. Metal coordination affects peptide secondary structure, inducing bend and helix formation; metal-histidine bonds are particularly strong. tandfonline.com
Aβ(1-16) First-principles MD (Car-Parrinello) Single peptide with one Cu⁺ ion. Investigated coordination models of Cu⁺, finding that His13-Cu-His14 coordination is favored due to stabilizing interactions within the peptide. acs.org
Aβ(16-22) All-atom MD Aggregation of 100 peptides at an air-water interface. Peptides concentrate at the interface, accelerating aggregation; electrostatic attraction between Lys16 and Glu22 is a key driver. mdpi.comjst.go.jp
Aβ(10-35) High-temperature MD Oligomers in explicit water. Simulations indicate that this fragment, like the full-length peptide, forms parallel β-sheet amyloids. pnas.org

Comparative Studies of Beta Amyloid 1 16 in Mouse and Rat Models

Comparative Research on Biological Responses and Pathological Contributions

The differing biological responses to Aβ(1-16) in mouse and rat models are largely influenced by the structural variations discussed previously. These differences manifest in the progression of amyloid pathology when human Aβ is introduced into these animals through transgenesis.

Transgenic mouse models that overexpress human amyloid precursor protein (APP) with familial AD mutations develop age-dependent cognitive decline and amyloid plaques, mimicking aspects of human AD. nih.gov The severity and onset of pathology in these mouse models can be accelerated by introducing multiple transgenes. aginganddisease.orgnih.gov For instance, the TgCRND8 mouse model, which has multiple mutations, shows early cognitive impairment and Aβ plaque deposition at 3 months. aginganddisease.orgnih.gov Evidence from these models suggests that soluble Aβ oligomers, rather than just the plaques themselves, are major contributors to cognitive deficits. nih.gov

Rat models of AD also provide valuable insights. The McGill-R-Thy1-APP rat model exhibits a gradual increase in Aβ accumulation in the cortex and hippocampus, with plaque formation and glial cell activation appearing at 6 months. aginganddisease.org Notably, these rats show spatial learning and memory impairments as early as 3 months, even before the formation of plaques, which correlates with the level of soluble cortical Aβ. aginganddisease.org This further supports the role of soluble Aβ oligomers in early cognitive dysfunction.

Studies involving the direct injection of Aβ into the brains of non-transgenic rats have demonstrated that aggregated amyloid material can induce cognitive deficits and impair synaptic transmission and plasticity. nih.gov A single inoculation of oligomeric Aβ(1-42) in healthy adult rats can lead to progressive and profound alterations in brain function over time, including impaired synaptic plasticity, reduced neuronal firing, and spatial learning deficits, even without the formation of amyloid plaques. nih.govfrontiersin.org These effects are associated with early microglial activation and later changes in astroglial morphology. frontiersin.org

The immune response to Aβ also shows species-dependent variations and contributes to the pathological cascade. The accumulation of Aβ in the brain activates resident immune cells like microglia and astrocytes, leading to chronic neuroinflammation. nih.gov In some mouse models, B cells have been shown to play a role in modulating AD pathology. nih.gov For example, in 5xFAD mice, IL-35 produced by B cells can inhibit β-secretase (BACE1), an enzyme involved in Aβ production. nih.gov

Table 2: Comparative Pathological Features in Mouse and Rat Models

Feature Mouse Models (e.g., TgCRND8, 5XFAD) Rat Models (e.g., McGill-R-Thy1-APP)
Aβ Pathology Early and robust plaque deposition with multiple transgenes. aginganddisease.orgnih.gov Gradual Aβ accumulation with plaque formation at later stages. aginganddisease.org
Cognitive Deficits Onset can be as early as 3 months, linked to oligomer levels. aginganddisease.orgnih.gov Impairments appear at 3 months, preceding plaque formation. aginganddisease.org
Neuroinflammation Significant activation of microglia and astrocytes. nih.gov Glial cell activation associated with plaque formation. aginganddisease.org

| Synaptic Function | Altered synaptic function and decline in synaptophysin immunoreactivity. aginganddisease.org | Severe impairment of synaptic transmission and long-term potentiation. nih.gov |

Emerging Research Directions and Unanswered Questions for Beta Amyloid 1 16 in Rodent Research

Novel Methodologies for Studying Beta-Amyloid (1-16) Dynamics In Vivo

A significant hurdle in understanding the precise role of Aβ(1-16) is the technological challenge of observing its dynamics in a living organism. Current in vivo imaging techniques in rodent models are primarily designed to detect large, insoluble Aβ plaques.

Current Imaging Limitations:

Two-Photon Microscopy (TPM): While providing high-resolution imaging of brain tissue, TPM typically relies on fluorescent dyes like Methoxy-X04 or probes such as CRANAD-3 that bind to the β-sheet structure of fibrillar amyloid plaques. uzh.chnih.govhkust.edu.hk This makes them unsuitable for tracking soluble, non-aggregated fragments like Aβ(1-16).

Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI): These clinical and preclinical imaging tools also use ligands that target amyloid plaques and have limited utility for visualizing specific soluble peptide fragments. nih.govfrontiersin.org

Antibody-Based Probes: While heavy chain antibody fragments (VHHs) and single-chain variable fragments (scFv) are being developed for better brain penetration and specificity, they are largely designed to target Aβ deposits or oligomers rather than specific, soluble N-terminal fragments. plos.orgmdpi.com

The development of novel molecular probes or antibody-based tracers with high affinity and specificity for the soluble Aβ(1-16) fragment is a critical emerging direction. Such tools would be transformative, allowing researchers to visualize the real-time production, transport, and clearance of this peptide in the living rodent brain, uncoupling its dynamics from the process of plaque formation.

Interplay with Other Neurological Pathways and Peripheral Systems in Rodent Models

Research indicates that Aβ(1-16) is not an inert bystander but actively interacts with various biological systems, often in a manner that contrasts with the neurotoxicity of full-length Aβ42.

Synaptic Plasticity: Studies using hippocampal slices from 5xFAD and APP/PS1 transgenic mice have shown that the N-terminal Aβ fragment (Aβ1-15/16) can enhance synaptic plasticity and protect against synaptic impairments linked to pathological Aβ. frontiersin.orgbiorxiv.org An essential core sequence within this fragment, Aβ(10-15), appears responsible for this neuroprotective and neuromodulatory activity, reversing deficits in long-term potentiation (LTP). frontiersin.orgnih.gov This suggests a direct and beneficial interaction with the molecular machinery of the synapse.

Metal Ion Homeostasis: The Aβ(1-16) domain is the primary binding site for metal ions like zinc (Zn²⁺) and copper (Cu²⁺). d-nb.info This interaction is profoundly different in rodents compared to humans due to three amino acid substitutions (Arg5Gly, Tyr10Phe, and His13Arg) in the mouse and rat sequence. msu.ru In human Aβ, zinc binding can promote pathological aggregation. However, in rat Aβ(1-16), zinc binding induces the formation of a stable dimer with a unique structure where the C-tails are oriented oppositely, a conformation that hinders the assembly into larger, toxic oligomers. nih.gov This interplay with peripheral metal ions is believed to be a key reason for the natural resistance of rodents to Alzheimer's-like plaque pathology.

Table 1: Comparison of Human and Rodent Beta-Amyloid (1-16) Properties

Feature Human Aβ(1-16) Mouse/Rat Aβ(1-16) Implication in Rodent Models
Amino Acid Sequence DAEFRH DSGYE VHH QKL DAEFG HDSGYR VF QKL Altered physicochemical properties.
Zinc (Zn²⁺) Binding Promotes oligomerization and aggregation. msu.ru Induces stable dimers that resist further aggregation. nih.gov Confers natural resistance to amyloid plaque formation.
Neurotoxicity Precursor to toxic oligomers and plaques. Fragment is associated with neuroprotection and enhanced synaptic plasticity. frontiersin.orgnih.gov Allows for the study of physiological roles without the confound of plaque pathology.

Unexplored Biological Functions and Regulatory Mechanisms of Beta-Amyloid (1-16)

While the neuroprotective effects of Aβ(1-16) are a major area of focus, its fundamental biological functions and the mechanisms that regulate its levels remain largely unexplored.

Regulatory Mechanisms: The production of Aβ(1-16) is a natural consequence of the amyloid precursor protein (APP) processing pathway. It is generated when α-secretase cleaves within the Aβ sequence. The subsequent clearance of this fragment is thought to be handled by general Aβ-degrading enzymes like neprilysin (NEP) and insulin-degrading enzyme (IDE), though the specific efficiency and regulation of Aβ(1-16) clearance are not well defined. researchgate.netbiomolther.org It is unknown if specific proteases are dedicated to its degradation or if its unique structure in rodents affects its susceptibility to these enzymes.

Unexplored Functions:

Receptor Interactions: Does Aβ(1-16) exert its neuroprotective effects by binding to a specific, yet-to-be-identified receptor? Or does it act by allosterically modulating other receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), which have been implicated in the function of general Aβ monomers? en-journal.org The precise molecular targets of this fragment are a critical unknown.

Independent Signaling: Beyond counteracting the toxicity of Aβ42, it is possible that Aβ(1-16) has its own independent signaling functions within the central nervous system. Its correspondence to the CTα16 fragment of sAPPα, which is also linked to enhanced synaptic plasticity, suggests it may be part of a broader physiological system for maintaining synaptic health. frontiersin.orgbiorxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.